Steric Hindrance & Plasma Stability
The SPDB linker in SPDB-DM4 features two methyl groups on the maytansinoid side of the disulfide bond, creating steric hindrance that enhances in vivo stability. This is a direct differentiation from the less hindered SPP-DM1 linker. In a head-to-head comparison, huC242-SPDB-DM4 conjugates demonstrated superior stability to reductive cleavage by dithiothreitol (DTT) in vitro and in CD-1 mouse plasma compared to conjugates with less steric hindrance [1].
| Evidence Dimension | Disulfide bond stability (resistance to reductive cleavage) |
|---|---|
| Target Compound Data | huC242-SPDB-DM4: More stable to reduction by DTT in vitro and in CD-1 mouse plasma |
| Comparator Or Baseline | huC242-SPP-DM1 (less hindered): Lower stability to reduction |
| Quantified Difference | Quantitative rate constants for reduction not provided in abstract, but relative stability ranking established. |
| Conditions | In vitro: Dithiothreitol (DTT) reduction assay. In vivo: Plasma stability in CD-1 mice. |
Why This Matters
Enhanced linker stability in circulation minimizes premature payload release, a key factor in improving the therapeutic index and reducing off-target toxicity.
- [1] Widdison WC, et al. Disulfide-linked antibody-maytansinoid conjugates: optimization of in vivo activity by varying the steric hindrance at carbon atoms adjacent to the disulfide linkage. Bioconjugate Chemistry. 2011;22(3):450-60. View Source
